molecular formula C28H24ClFN4O3S B11089092 N-(4-chlorophenyl)-2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide

N-(4-chlorophenyl)-2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B11089092
M. Wt: 551.0 g/mol
InChI Key: BTFKTYPVVSGHAW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide , is a complex organic compound with the following chemical formula:

C8H8ClNO\text{C}_8\text{H}_8\text{ClNO}C8​H8​ClNO

. It belongs to the class of acetamides and exhibits intriguing properties due to its unique structural features.

Properties

Molecular Formula

C28H24ClFN4O3S

Molecular Weight

551.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C28H24ClFN4O3S/c29-19-5-9-21(10-6-19)31-25(35)16-24-27(37)34(23-13-7-20(30)8-14-23)28(38)33(24)17-18-3-11-22(12-4-18)32-15-1-2-26(32)36/h3-14,24H,1-2,15-17H2,(H,31,35)

InChI Key

BTFKTYPVVSGHAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(C(=O)N(C3=S)C4=CC=C(C=C4)F)CC(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the condensation of 4-chloroaniline with 2-oxopyrrolidine-1-acetic acid, followed by cyclization to form the imidazolidinone ring.

Reaction Conditions:

    Condensation: 4-chloroaniline reacts with 2-oxopyrrolidine-1-acetic acid in the presence of suitable reagents and solvents.

    Cyclization: The condensation product undergoes cyclization under specific conditions.

    Thioxo Group Introduction: The thioxo group is introduced using appropriate reagents.

Industrial Production: Industrial-scale production methods may involve modifications of the synthetic route to optimize yield, cost, and safety.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions may yield different derivatives.

    Substitution: Substitution reactions at the chloro and fluorophenyl groups are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products: The specific products depend on reaction conditions and substituents. Detailed analysis requires experimental data.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential pharmaceutical properties.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

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